molecular formula C28H19N3O6 B2921718 [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 522655-60-3

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

Cat. No.: B2921718
CAS No.: 522655-60-3
M. Wt: 493.475
InChI Key: NXIYLCSONWUGBN-UHFFFAOYSA-N
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Description

This product is the organic compound [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate, supplied for research and development purposes. It is provided with a documented molecular weight of 493.47 g/mol and a molecular formula of C28H19N3O6 . The compound is identified under CAS Registry Number 522655-60-3 . Its structural framework, featuring a naphthalene carboxylate core linked via an extended conjugated system to a 2-nitroanilino group, suggests potential for investigations in material science and organic electronics, where such π-conjugated molecules are often explored. The specific physicochemical properties and detailed research applications of this compound are an active area of discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access the compound's safety data sheet for handling and storage information.

Properties

IUPAC Name

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c1-36-25-14-13-18(15-20(17-29)27(32)30-23-11-4-5-12-24(23)31(34)35)16-26(25)37-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,30,32)/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIYLCSONWUGBN-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule belonging to the class of chalcones, which are known for their diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of the compound is C28H19N3O6C_{28}H_{19}N_{3}O_{6}, and its structure includes several functional groups:

  • Nitrile group (-CN)
  • Nitro group (-NO₂)
  • Carboxylate ester group (-CO₂R)
  • Aromatic rings

These functional groups contribute to the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that compounds similar to [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
Chalcone AMCF7 (Breast Cancer)15Induction of apoptosis
Chalcone BHeLa (Cervical Cancer)10Inhibition of cell proliferation
Chalcone CA549 (Lung Cancer)12Cell cycle arrest

Case Study: A study demonstrated that a related chalcone compound enhanced TRAIL-mediated apoptosis in prostate cancer cells, suggesting a synergistic effect when used in combination therapies .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Nitroaniline derivatives are known to exhibit activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

Research indicates that similar chalcone derivatives can inhibit biofilm formation, which is crucial for treating persistent infections .

Other Biological Activities

Chalcones have also been investigated for their anti-inflammatory and antioxidant properties. The presence of multiple functional groups in [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate may enhance these activities.

Mechanisms:

  • Antioxidant Activity: By scavenging free radicals, chalcones can reduce oxidative stress.
  • Anti-inflammatory Activity: They may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Dye-Sensitized Solar Cells (DSSCs)

highlights PY-3N and PY-4N, which share the (E)-2-cyano-3-(substituted-anilino)-3-oxoprop-1-enyl motif but differ in their conjugated linkers and terminal groups. Key comparisons include:

Property Target Compound PY-3N PY-4N
Conjugated System Naphthalene ester backbone Hexa-1,3,5-triynyl linker Octa-1,3,5,7-tetraynyl linker
Electron-Withdrawing Group 2-Nitroanilino Thiophene-pyrrole system Thiophene-pyrrole system
Molecular Weight (g/mol) Not reported ~450–500 (estimated) ~500–550 (estimated)
Application Not studied DSSC dye (3–4% efficiency) DSSC dye (4–5% efficiency)

The 2-nitroanilino group in the target compound may reduce photovoltaic efficiency compared to PY-3N/PY-4N’s thiophene-pyrrole systems, as nitro groups are stronger electron acceptors but can limit charge transport in DSSCs .

Nitroaromatic Analogues

1-Nitronaphthalene () shares the nitro-aromatic motif but lacks the extended conjugation and functional diversity of the target compound. Differences include:

Property Target Compound 1-Nitronaphthalene
Structure Multi-functionalized Simple nitro-substituted PAH
Reactivity Likely photodegradable Stable under ambient conditions
Hazard Profile Unreported Toxic, potential carcinogen

The target compound’s complexity likely reduces volatility and acute toxicity compared to 1-nitronaphthalene, though its nitro group still raises safety concerns.

Cyano-Ester Derivatives

Ethyl 1-[3-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-3-carboxylate () shares the cyano-propenone core but differs in substituents:

Property Target Compound Ethyl Derivative
Substituent 2-Nitroanilino 4-Ethoxyanilino
Density (g/cm³) Not reported 1.27 (predicted)
Molecular Weight ~550–600 (estimated) 529.59

The ethoxy group in the ethyl derivative enhances solubility in non-polar solvents compared to the target compound’s nitro group, which may hinder dissolution in organic media.

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